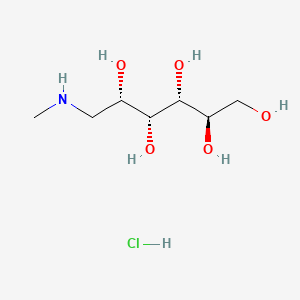

N-Methyl-D-glucamine Hydrochloride

Description

Properties

IUPAC Name |

6-(methylamino)hexane-1,2,3,4,5-pentol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5.ClH/c1-8-2-4(10)6(12)7(13)5(11)3-9;/h4-13H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPZZAVJXDZHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956956 | |

| Record name | 1-Deoxy-1-(methylamino)hexitol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35564-86-4 | |

| Record name | 1-Deoxy-1-(methylamino)hexitol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Early Research Discoveries of N Methyl D Glucamine Derivatives

The journey of N-methyl-D-glucamine and its derivatives is closely intertwined with the advancement of pharmaceutical and medical technologies in the 20th century. The parent compound, N-methyl-D-glucamine, also widely known as meglumine (B1676163), is a sugar alcohol derived from glucose. wikipedia.org Its synthesis can be achieved through the reaction of D-glucose with methylamine (B109427). nih.gov

One of the earliest and most impactful applications of N-methyl-D-glucamine derivatives emerged in the field of diagnostic radiology. In the quest for safer and more effective contrast media for X-ray imaging, researchers turned to iodinated organic compounds. To enhance the solubility and reduce the toxicity of these agents, they were often formulated as salts. Meglumine proved to be a valuable counterion in this regard. wikipedia.orgmpijournal.org For instance, the combination of two tri-iodinated benzene (B151609) rings into a dimeric molecule, formulated as meglumine iocarmate, was a notable development. mpijournal.org While initial formulations still presented challenges related to osmolarity, the use of meglumine was a significant step forward. mpijournal.org Research in the mid-20th century demonstrated that meglumine salts of contrast agents often exhibited lower toxicity and caused less pain upon injection compared to their sodium salt counterparts. mpijournal.org This led to the widespread adoption of meglumine-based contrast media, such as diatrizoate meglumine, iothalamate meglumine, and iodipamide (B1672019) meglumine, for various radiological procedures, including angiography. wikipedia.orgmpijournal.org

The hydrochloride salt of N-methyl-D-glucamine is formed by reacting N-methyl-D-glucamine with hydrochloric acid. biosynth.comresearchgate.net This process typically involves dissolving N-methyl-D-glucamine in a suitable solvent and introducing hydrochloric acid to facilitate the precipitation of the salt. biosynth.comresearchgate.net

Significance of N Methyl D Glucamine Hydrochloride As a Chemical Entity in Research

N-Methyl-D-glucamine hydrochloride holds considerable significance as a chemical entity in research due to its unique combination of properties. It is a white solid with good solubility in water. chemimpex.comsigmaaldrich.com

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₇NO₅·HCl | chemimpex.comscbt.com |

| Molecular Weight | 231.67 g/mol | chemimpex.comscbt.com |

| Appearance | White solid | chemimpex.com |

| Melting Point | 148 - 150 °C | chemimpex.com |

| Solubility in Water | Soluble | chemimpex.comsigmaaldrich.com |

Its primary role in many research applications stems from its effectiveness as a biological buffer. biosynth.comchemimpex.com Maintaining a stable pH is critical for a vast array of biochemical and physiological experiments, as fluctuations can significantly impact enzyme activity and the stability of proteins. chemimpex.com N-Methyl-D-glucamine hydrochloride helps to maintain the pH of solutions within a desired range, making it an invaluable tool in biochemical assays. biosynth.comchemimpex.com For example, it has been used as a buffer in the determination of serum alkaline phosphatase activity. nih.gov

Another key area of significance is its use as a substitute for sodium ions in physiological solutions. mpbio.com In many electrophysiological and cell biology studies, researchers need to investigate the roles of specific ions by selectively removing them from the extracellular environment. N-Methyl-D-glucamine, being a relatively large and impermeant organic cation, is often used to replace sodium without causing significant changes in osmolarity. sigmaaldrich.com This allows for the detailed study of sodium-dependent processes in various cell types, including those from rabbit cerebral artery and cardiac myocytes. sigmaaldrich.com

Furthermore, N-Methyl-D-glucamine hydrochloride is utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). chemimpex.comactylislab.com Many drug compounds are poorly soluble in water, which can limit their effectiveness. By forming a salt with N-Methyl-D-glucamine, the solubility of these APIs can be significantly increased. actylislab.com This improved solubility can lead to better absorption and therapeutic efficacy. chemimpex.com It is also employed as a pH-adjusting agent in various formulations. actylislab.com

Scope and Focus of Current Academic Research on N Methyl D Glucamine Hydrochloride

Classical and Modern Synthetic Approaches to N-Methyl-D-glucamine

The synthesis of N-Methyl-D-glucamine (also known as meglumine) is primarily achieved through two major routes: direct methylation of a D-glucamine precursor or the reductive amination of D-glucose with methylamine (B109427).

Methylation Reactions of D-Glucamine Precursors

A primary pathway to N-Methyl-D-glucamine involves the direct methylation of D-glucamine. researchgate.net This synthetic strategy focuses on introducing a methyl group onto the nitrogen atom of the glucamine molecule.

The process typically begins by dissolving D-glucamine in a suitable organic solvent, with methanol (B129727) being a common choice due to its compatibility with the reagents. researchgate.net The reaction is conducted under an inert atmosphere to prevent oxidation. A methylating agent, such as iodomethane (B122720) or dimethyl sulfate (B86663), is then gradually added to the solution while maintaining controlled temperature and stirring. researchgate.net This controlled addition is crucial to prevent excessive reaction rates that could lead to the formation of unwanted by-products. researchgate.net The progress of the methylation can be monitored using chromatographic techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction proceeds to completion. researchgate.net Upon completion, any excess methylating agent and the solvent are removed under reduced pressure, typically using a rotary evaporator, to yield the N-Methyl-D-glucamine product. researchgate.net

Catalytic Hydrogenation Routes in N-Methyl-D-glucamine Synthesis

A prevalent and industrially significant method for synthesizing N-Methyl-D-glucamine is through the reductive amination of D-glucose. This process involves the reaction of D-glucose with methylamine, followed by the catalytic hydrogenation of the resulting intermediate imine. niscpr.res.in

In one described method, anhydrous dextrose (a form of D-glucose) is first dissolved in an alcohol-based solvent with methylamine. google.com This initial reaction is carried out under a protective nitrogen atmosphere at a temperature between 10-40 °C for 1 to 3 hours until the solution becomes transparent. google.com This solution is then introduced to a catalyst for the hydrogenation step. google.com A variety of catalysts can be employed, including Raney nickel or bimetallic catalysts like Ni-Cu supported on titanium dioxide (Ni-Cu/TiO2). niscpr.res.ingoogle.com

The hydrogenation is performed under hydrogen pressure. Research has shown that at a temperature of 85°C and a hydrogen pressure of 95 atm using a Raney nickel catalyst, a selectivity of 97% can be achieved at a glucose conversion level of 92%. niscpr.res.in The mechanism of catalytic hydrogenation involves the hydrogen molecule approaching the metal catalyst surface, where the H-H bond is broken, and the hydrogen atoms bond to the metal. youtube.com The double bond of the imine intermediate also associates with the metal surface, allowing a hydrogen atom to migrate and attach to one of the carbons, leading to the reduced product. youtube.com

Formation and Purification of N-Methyl-D-glucamine Hydrochloride Salts

Once N-Methyl-D-glucamine has been synthesized and isolated, it is converted into its hydrochloride salt to enhance stability and modify its physical properties. researchgate.net

The salt formation process involves dissolving the purified N-Methyl-D-glucamine in a minimal amount of a suitable anhydrous solvent, such as ethanol. researchgate.net Anhydrous hydrochloric acid, either as a gas or as a concentrated solution in the same solvent, is then slowly added to the mixture. researchgate.net This controlled addition is important to manage the reaction temperature and avoid localized excesses of acid. researchgate.net

Typically, the N-Methyl-D-glucamine Hydrochloride is less soluble in the organic solvent than the free base and will precipitate out of the solution as a solid. researchgate.net If precipitation does not occur spontaneously, cooling the mixture can facilitate the process. researchgate.net The resulting solid is then collected by filtration and washed with a cold solvent to remove any residual unreacted starting materials or by-products. researchgate.net Finally, the purified salt is dried under a vacuum or in a desiccator to yield the final N-Methyl-D-glucamine Hydrochloride product. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity in Laboratory Synthesis

Optimizing reaction parameters is critical for maximizing the yield and purity of the final product while ensuring the process is efficient and safe. For the catalytic hydrogenation route starting from D-glucose, several factors have been studied to enhance the synthesis of N-Methyl-D-glucamine. niscpr.res.ingoogle.com

Key parameters that can be adjusted include reactant concentrations, catalyst loading, temperature, and hydrogen pressure. For instance, in the synthesis using a Ni-Cu/TiO2 catalyst, the mass percent concentration of glucose in the solvent can range from 10-80%, with an optimal range identified as 40-50%. google.com The molar ratio of glucose to methylamine is also a crucial variable, with studies suggesting an optimal range of 1.0:1.2-1.5 for improved outcomes. google.com

The following table summarizes key optimization parameters from research on the reductive amination of D-glucose.

| Parameter | Studied Range | Optimal Condition | Outcome | Source |

| Glucose Concentration | 5-20% w/v | 20% w/v | Slight change in overall conversion observed. | niscpr.res.in |

| Glucose to Methylamine Molar Ratio | 1.0:1.0 to 1.0:3.0 | 1.0:1.2 to 1.0:1.5 | Enhanced reaction efficiency. | google.com |

| Hydrogen Pressure | 50-95 atm | 90-95 atm | Reaction rate becomes independent of pressure in this range. | niscpr.res.in |

| Reaction Temperature | 65-105 °C | 85 °C | Increased conversion with temperature up to a point. | niscpr.res.in |

| Catalyst Loading (Raney Ni) | 0.3-1.2% w/v | 1.2% w/v | Significant increase in conversion with higher loading. | niscpr.res.in |

| Reaction Time | 50-200 min | 200 min | Glucose conversion increased from 35% to 92%. | niscpr.res.in |

Similarly, for the purification of the final hydrochloride salt, solvent screening for recrystallization is a common optimization strategy to achieve high purity and yield. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Synthetic Product Validation

To confirm the identity, structure, and purity of synthesized N-Methyl-D-glucamine Hydrochloride, a suite of advanced analytical techniques is employed. These methods are essential for validating the product and ensuring it meets required quality standards. researchgate.netnih.gov

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool used to monitor the progress of the synthesis, assess the purity of the final product, and quantify any impurities. researchgate.netnih.gov By using a suitable column and mobile phase, HPLC can effectively separate the target compound from starting materials and by-products. nih.gov

Thin-Layer Chromatography (TLC): TLC offers a rapid and simple method for monitoring the reaction's progress, allowing for a quick assessment of the consumption of starting materials and the formation of the product. researchgate.net

Gas Chromatography (GC): GC can be employed for the analysis of volatile derivatives or to separate complex mixtures of isomers, ensuring the specific identity of the synthesized compound. nih.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful techniques for elucidating the molecular structure of the synthesized compound. nih.govgoogle.com They provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which allows for unambiguous structure confirmation. For example, the ¹³C NMR spectrum of a related compound, N-decyl-N-methyl-D-glucaminium chloride, shows characteristic peaks for the N-CH₃ group at 42.5 ppm and for the carbons in the glucamine backbone between 60.2 and 72.0 ppm. rsc.org

Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic system (e.g., GC-MS or LC-MS), is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns. nih.gov Electrospray ionization (ESI) is a common technique used for this type of molecule. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. google.com The spectrum will show characteristic absorption bands for O-H (hydroxyl), N-H (amine), and C-H bonds, confirming the presence of the key structural components of N-Methyl-D-glucamine Hydrochloride.

Together, these analytical methods provide a comprehensive characterization of the synthetic product, confirming its identity, purity, and structural integrity. nih.govgoogle.com

Coordination Chemistry of N-Methyl-D-glucamine and its Hydrochloride Form

The coordination chemistry of N-Methyl-D-glucamine is rich and varied, owing to the presence of both nitrogen and oxygen donor atoms. This allows for the formation of stable chelate complexes with a range of metal ions.

Ligand Properties of N-Methyl-D-glucamine with Metal Ions

N-Methyl-D-glucamine acts as a chelating agent, forming multiple coordination bonds with a central metal ion. nih.gov The presence of both a tertiary amine and hydroxyl (-OH) groups contributes to its high affinity for certain metal ions. acs.org The hydroxyl groups, particularly those in a cis-diol arrangement, are crucial for forming stable five- or six-membered chelate rings with metal ions. mdpi.com The nitrogen atom of the amine group can also participate in coordination, further stabilizing the complex. acs.org This cooperative interaction between the amine and hydroxyl moieties is a key feature of NMDG's ligand properties. acs.org

The protonated tertiary amine in the hydrochloride form of NMDG is also an important component in the complexation mechanism, particularly in acidic conditions. nih.gov The structure of the ligand, its ionic form, and the properties of the polymer matrix it is attached to are all significant factors influencing its affinity and selectivity for different metal ions. nih.gov

Complexation Mechanisms with Transition Metals (e.g., Hg(II), V(V))

N-Methyl-D-glucamine exhibits a strong and selective affinity for certain transition metals, such as mercury(II) and vanadium(V).

Mercury(II): N-Methyl-D-glucamine immobilized on polymer beads has been shown to have a high affinity and selectivity for Hg(II) ions from both nitric and hydrochloric acid solutions. acs.org In nitric acid, complexation is most effective at a pH of 3. acs.org The complexation is even more pronounced in hydrochloric acid, with high levels of mercury removal observed even at low pH. acs.org The coordination of Hg(II) by the hydroxyl groups is a critical part of the binding mechanism. acs.org The interaction involves a coordinative bond between the tertiary amine's nitrogen and the mercury ion. acs.org

Vanadium(V): Ion exchangers functionalized with N-Methyl-D-glucamine groups have been effectively used for the adsorption of V(V) ions. mdpi.com The adsorption process is influenced by factors such as the mass of the adsorbent, contact time, initial concentration of the metal ion, and temperature. mdpi.com The process is generally endothermic and spontaneous. mdpi.com

Chelation Dynamics and Kinetics of Metal Ion Adsorption

The kinetics of metal ion adsorption by N-Methyl-D-glucamine are typically rapid. For instance, in the case of Hg(II), over 98% of the complexation can occur within the first 10 minutes. acs.org The adsorption process for V(V) ions has been found to follow a pseudo-second-order kinetic model, suggesting that the rate-limiting step is a chemical reaction. mdpi.com

The adsorption process can be influenced by both specific chemical affinity and physical adsorption. nih.gov The exhausted NMDG-functionalized materials can often be regenerated for repeated use by treatment with an acid solution, followed by neutralization. nih.gov

Interactions with Boron Species

N-Methyl-D-glucamine is widely recognized for its high affinity for boron, making it a key component in materials designed for boron removal. nih.govfishersci.co.uk

Mechanism of Borate (B1201080) Ester Complex Formation with N-Methyl-D-glucamine Groups

The primary mechanism for boron removal by N-Methyl-D-glucamine involves the formation of a stable cis-diol borate ester complex. google.com Boric acid reacts with the cis-diol groups of the NMDG moiety to form a five- or six-membered ring structure. mdpi.com This is a covalent chemical reaction and an internal coordination complexation, rather than simple ion exchange. google.com The formation of a 1:1 tetradentate complex between the borate ion (B(OH)₄⁻) and the N-methyl-D-glucamine group has been confirmed through spectroscopic measurements. rsc.orgresearchgate.net This complexation involves the tetrahedral borate anion. researchgate.net

Influence of pH on Boron Complexation Equilibria

The complexation of boron with N-Methyl-D-glucamine is highly dependent on the pH of the solution. The adsorption of boron generally increases with pH, reaching a maximum around pH 9. rsc.orgresearchgate.net A further increase in pH leads to a decrease in the distribution ratio. rsc.orgresearchgate.net

At a pH below approximately 7, the boron-isotope separation factors indicate that ¹⁰B isotopes are preferentially concentrated in the NMDG resin. researchgate.net However, at a pH greater than 11, there is no significant fractionation of boron isotopes. researchgate.net The pH within the resin phase can be higher than in the external solution, which contributes to the maximum adsorption observed around pH 9 in the bulk solution. rsc.orgresearchgate.net The regeneration of boron-saturated resins is typically achieved by lowering the pH with an acid rinse, which reverses the borate ester formation. google.com

| Parameter | Optimal Condition/Observation | Source(s) |

| Boron Adsorption | Maximum around pH 9 | rsc.orgresearchgate.net |

| Hg(II) Complexation in HNO₃ | pH 3 | acs.org |

| Boron Isotope (¹⁰B) Fractionation | pH < 7 | researchgate.net |

| V(V) Adsorption Kinetics | Follows pseudo-second-order model | mdpi.com |

| Hg(II) Chelation Time | >98% within 10 minutes | acs.org |

Role as a Buffering Agent in Controlled Chemical Environments.chemimpex.comnih.gov

N-Methyl-D-glucamine hydrochloride and its corresponding free base, N-methyl-D-glucamine, are utilized as a buffering system in various biochemical and chemical applications. chemimpex.comsorachim.com This system is particularly effective in maintaining pH stability in the alkaline range. nih.gov The presence of multiple hydroxyl groups and a secondary amine in its structure allows for effective interaction with biological systems and enhances the solubility of other components in solution. chemimpex.com Its buffering capacity is a key reason for its use in pharmaceutical formulations and diagnostic assays where precise pH control is critical for the accuracy of results and the efficacy of active ingredients. chemimpex.com

Thermodynamic pKa Determination and Buffer Capacity Analysis.nih.gov

A study by Chromy, Kulhánek, and Fischer established the important physical and chemical constants for the D(-)-N-methylglucamine and its hydrochloride buffer system. nih.gov They determined the thermodynamic pKa to be 9.52 at 25°C. nih.gov This pKa value indicates that the buffer is most effective in the pH range of approximately 8.5 to 10.5. nih.gov

The buffer capacity (β) was found to be 0.055, which is a measure of the buffer's resistance to pH change upon the addition of an acid or base. nih.gov Other determined parameters that characterize this buffer system include the dilution value (pH 1/2) of -0.02 and a temperature coefficient (dpKa/dT) of -0.023. nih.gov The negative temperature coefficient signifies that the pKa of the buffer decreases as the temperature increases. The heat of ionization (ΔH°) for the N-methyl-D-glucamine buffer system was determined to be 36.93 kJ·mol⁻¹. nih.gov

Thermodynamic Properties of N-Methyl-D-glucamine Buffer System at 25°C

| Parameter | Value |

|---|---|

| Thermodynamic pKa | 9.52 nih.gov |

| Buffer Capacity (β) | 0.055 nih.gov |

| Dilution Value (pH 1/2) | -0.02 nih.gov |

| Temperature Coefficient (dpKa/dT) | -0.023 nih.gov |

Stability and Compatibility in Aqueous Solution Systems.sorachim.comnih.govresearchgate.net

N-Methyl-D-glucamine is highly soluble in water, which facilitates the preparation of buffer solutions. nih.gov Stable solid mixtures can also be prepared by combining the free base with its hydrochloride salt. nih.gov Product information from suppliers indicates that N-Methyl-D-glucamine as a solid is stable for at least two years when stored under refrigerated conditions (2-8°C). sorachim.com

In aqueous solutions, the stability can be influenced by the specific conditions of the system. For instance, in a study evaluating N-methyl-D-glucamine as a buffer for alkaline phosphatase assays, a time-dependent loss of enzyme activity was observed at 37°C. nih.gov This instability was characterized by an initial rapid decrease in activity within the first minute, followed by a slower, continuous loss. nih.gov However, this effect was also observed with another amine buffer, 2-amino-2-methyl-1-propanol (B13486) (AMP), suggesting the instability may be related to the assay conditions or the enzyme itself rather than an inherent instability of the N-methyl-D-glucamine buffer under all circumstances. nih.gov Anecdotal evidence from a researcher in a public forum also suggested that a buffer containing N-methyl-D-glucamine showed variable results over a four-day period in cellular experiments when stored in a refrigerator, whereas a similar buffer with NaCl was consistent. researchgate.net

Generally, N-Methyl-D-glucamine hydrochloride is considered to be compatible with a wide range of solvents and reagents, which contributes to its utility in organic synthesis and analytical chemistry. chemimpex.com

Theoretical and Computational Chemistry Studies on N-Methyl-D-glucamine Hydrochloride Interactions

While specific theoretical and computational chemistry studies focusing exclusively on N-Methyl-D-glucamine hydrochloride are not widely available in the reviewed literature, the methodologies for such investigations are well-established. These computational approaches are crucial for understanding the molecular interactions that govern the behavior of compounds like N-Methyl-D-glucamine hydrochloride in solution.

Molecular Dynamics (MD) Simulations would be a primary tool to study the dynamic interactions of N-Methyl-D-glucamine hydrochloride with water molecules and other solutes. These simulations could reveal details about the hydration shell around the molecule, the orientation of water molecules, and the formation and lifetime of hydrogen bonds.

Density Functional Theory (DFT) is a quantum mechanical method that would be employed to investigate the electronic structure, geometry, and reactivity of the N-Methyl-D-glucamine cation. DFT calculations could be used to:

Predict the most stable conformation of the molecule.

Analyze the charge distribution and identify sites prone to electrophilic or nucleophilic attack.

Calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model.

Determine the energies of frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity and kinetic stability.

Hydrogen Bond Network Analysis is a critical component of computational studies on polyhydroxylated compounds like N-Methyl-D-glucamine. By analyzing the results of MD simulations, researchers can quantify the hydrogen bonding patterns, including the number of hydrogen bonds donated and accepted by the molecule. This analysis provides insight into how the compound integrates into and perturbs the hydrogen bond network of water, which is fundamental to its role as a solubility enhancer and buffering agent. The study of hydrogen-bonded networks often involves classifying molecules based on their role as hydrogen bond donors and acceptors to understand the connectivity and topology of the network.

Interaction with Metal Ions is another area where computational studies would be valuable. Although no specific studies on N-Methyl-D-glucamine hydrochloride were found, research on similar molecules demonstrates that DFT can be used to study the chelation of metal ions. Such studies would determine the preferred binding sites of metal ions to the N-Methyl-D-glucamine molecule, the strength of these interactions, and the resulting changes in the electronic structure of the molecule. This is particularly relevant given that N-methyl-D-glucamine has been investigated for its ability to complex with certain metal ions.

Applications in Advanced Chemical and Biochemical Research

Utilisation in Separation Science and Adsorption Technologies

The inherent chelating ability of the N-Methyl-D-glucamine (NMDG) functional group has made it a cornerstone in the development of materials for separation and adsorption processes. sigmaaldrich.comthermofisher.com The presence of multiple hydroxyl groups allows for the formation of stable complexes with specific ions, leading to its widespread use in creating functionalized resins and polymers for selective separations. nih.gov

Development of N-Methyl-D-glucamine-Functionalized Resins and Polymers

Researchers have successfully developed a variety of resins and polymers functionalized with N-Methyl-D-glucamine for targeted separation applications. These materials are synthesized by grafting or immobilizing the NMDG moiety onto different polymer backbones.

One common approach involves the use of poly(vinylbenzyl chloride) beads as a support. The immobilization of NMDG on these beads results in a sorbent with high affinity and selectivity for certain ions. researchgate.netacs.org The crosslink density of the polymer has been identified as a crucial parameter influencing the resin's performance. researchgate.netacs.org

Another strategy involves grafting NMDG onto hydrophilic silica-polyallylamine composites (SPC) . This creates a novel adsorbent with a high loading capacity for specific target molecules, attributed to a combination of specific chemical affinity and physical adsorption. nih.gov

Biodegradable polymers like chitosan (B1678972) have also been modified with NMDG to create environmentally friendly adsorbents. nii.ac.jpworldscientific.com These modified chitosans have demonstrated significant potential for various adsorption applications. nii.ac.jpworldscientific.com Furthermore, NMDG has been functionalized onto graphene oxide (GO) , creating a novel sorbent material that combines the high surface area of graphene with the selective binding properties of NMDG. nih.govnih.govresearchgate.net

The synthesis of these functionalized materials often involves multi-step processes. For instance, high-density polyethylene (B3416737) (HDPE) particles have been modified by radiation grafting with glycidyl (B131873) methacrylate (B99206) (GMA), followed by a ring-opening reaction with NMDG to introduce the functional group. scientific.net

The development of these NMDG-functionalized materials has also extended to the creation of water-soluble polymers for selective removal of contaminants from aqueous solutions. sigmaaldrich.com

Application in Selective Adsorption of Heavy Metal Ions

N-Methyl-D-glucamine functionalized resins have shown remarkable selectivity in the adsorption of heavy metal ions. A notable application is in the selective removal of arsenate (As(V)) from aqueous solutions. researchgate.netacs.org

The high affinity and selectivity of NMDG resins for arsenate are influenced by several factors, including the structure of the NMDG ligand, its ionic form, and the crosslink density of the polymer support. researchgate.netacs.org Studies have shown that NMDG resins with a lower crosslink density (e.g., 2 wt% divinylbenzene) exhibit superior selectivity for arsenate, especially in the presence of high concentrations of competing ions like sulfate (B86663) and chloride. researchgate.netacs.org

The mechanism of arsenate complexation is believed to involve the protonated tertiary amine moiety of the NMDG, highlighting its importance in the selective binding process at neutral pH. researchgate.netacs.org These resins also demonstrate a high affinity for the un-ionized arsenate species at a low pH of 1. researchgate.netacs.org

The table below summarizes the key features of an NMDG-functionalized resin for arsenate removal:

| Feature | Description |

| Ligand | N-Methyl-D-glucamine (NMDG) |

| Support | Poly(vinylbenzyl chloride) beads |

| Target Ion | Arsenate (As(V)) |

| Key to Selectivity | Ligand structure, ionic form, polymer crosslink density |

| Optimal Crosslink Density | 2 wt% divinylbenzene (B73037) for high selectivity |

| Binding Mechanism | Involves the protonated tertiary amine moiety |

Role in Boron Removal from Aqueous Systems in Research Contexts

The selective chelation of boron by the polyol groups of N-Methyl-D-glucamine makes it a highly effective agent for boron removal from aqueous systems. This property has been extensively researched and applied in the development of various adsorbent materials. nih.govworldscientific.com

NMDG-functionalized materials, including resins and polymers, are widely recognized for their ability to selectively adsorb boron. sigmaaldrich.comthermofisher.com For instance, a commercially available resin, Amberlite IRA 743, which contains NMDG functional groups, is a well-known adsorbent for boron. nii.ac.jp

Research has focused on developing novel adsorbents with enhanced boron adsorption capacities. One such development is the creation of NMDG-modified chitosan. nii.ac.jpworldscientific.com Studies have shown that NMDG-modified chitosan can exhibit higher boron adsorption capacity compared to commercially available adsorbents like Amberlite IRA743. nii.ac.jpworldscientific.com

Another innovative approach involves the functionalization of graphene oxide (GO) with NMDG. nih.govnih.govresearchgate.net This creates a sorbent that leverages the high surface area of GO and the specific affinity of NMDG for boron, resulting in effective boron removal. nih.gov The adsorption process on these materials is often described by the pseudo-second-order kinetic model, and the adsorption isotherms can be fitted with both Langmuir and Freundlich models. scientific.net

Furthermore, NMDG-functionalized silica-polyallylamine composites have demonstrated a high boron load capacity of approximately 1.55 mmol/g. nih.gov These adsorbents are effective even in synthetic seawater with high concentrations of other ions. nih.gov The exhausted adsorbent can be regenerated using a dilute acid solution, allowing for repeated use with only a minor loss in capacity over several cycles. nih.gov

The table below presents a comparison of different NMDG-functionalized adsorbents for boron removal:

| Adsorbent Material | Support/Base Material | Reported Boron Adsorption Capacity | Reference |

| NMDG-modified Chitosan | Chitosan | 7.3 mg/g | nii.ac.jpworldscientific.com |

| NMDG-functionalized HDPE | High-Density Polyethylene | 15.63 mg/g | scientific.net |

| NMDG-functionalized Silica-Polyallylamine | Silica-Polyallylamine | ~1.55 mmol/g | nih.gov |

| NMDG-functionalized Graphene Oxide | Graphene Oxide | Effective removal demonstrated | nih.gov |

Implementation in Chromatography and Analytical Separations

The unique properties of N-Methyl-D-glucamine have led to its use in various chromatographic and analytical separation techniques. It is particularly useful as a component of the stationary phase or as a mobile phase additive.

NMDG can be used in mixed-mode stationary phases for the retention and analysis of certain compounds. For example, meglumine (B1676163) (another name for N-Methyl-D-glucamine) can be retained and analyzed on a Primesep 100 mixed-mode stationary phase column. sielc.com This allows for the separation and analysis of meglumine in the presence of other substances using a simple isocratic mobile phase. sielc.com The detection methods compatible with this type of analysis include Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD). sielc.com

Reagent and Catalyst in Organic Synthesis

Beyond its applications in separation science, N-Methyl-D-glucamine and its derivatives also play a role as reagents and catalysts in organic synthesis, particularly in transformations where stereochemistry is a key factor.

Participation in Stereoselective Transformations

The chiral nature of N-Methyl-D-glucamine, derived from D-glucose, makes it a valuable building block and reagent in stereoselective synthesis. prepchem.com While not directly a catalyst in all cases, its derivatives can be employed to influence the stereochemical outcome of a reaction.

For instance, N-methyl-D-glucamine has been utilized in the synthesis of novel fluorous chiral resolving agents. fluorine1.ru This involves the selective N-alkylation or N-acylation of D-glucamine to produce chiral tertiary amines and amides. fluorine1.ru These fluorous compounds are designed to exploit the unique properties of perfluoroalkyl groups. fluorine1.ru

Furthermore, research has explored the use of N-methyl-D-glucamine in the development of epoxymorphinan derivatives. nih.gov Stereoselective reductive amination protocols have been developed to synthesize key intermediates, demonstrating the role of NMDG-related structures in controlling stereoselectivity. nih.gov

Catalytic Activity in Specific Organic Reactions

N-Methyl-D-glucamine has demonstrated utility as a catalyst in specific organic synthesis reactions. Research has shown that it can function as an effective catalyst in the one-pot synthesis of pyranopyrazole derivatives. sigmaaldrich.com Furthermore, its structural properties make it a valuable tool in the synthesis of more complex glycosylated compounds, contributing to advancements in carbohydrate chemistry. chemimpex.com Its compatibility with a range of solvents and reagents enhances its versatility in organic synthesis. chemimpex.com

Role in Biochemical Assays and in vitro Studies

The compound is widely employed as a crucial component in various biochemical assays and in vitro research models due to its buffering capacity and its properties as a sodium substitute.

pH Control in Enzyme Activity Assays (e.g., Alkaline Phosphatase)

N-Methyl-D-glucamine Hydrochloride is frequently used as a buffering agent, particularly in assays for the enzyme alkaline phosphatase (ALP). chemimpex.comnih.govnih.gov It is effective in maintaining the alkaline pH required for optimal ALP activity. foodandnutritionjournal.org A new amine buffer system based on D(-)-N-methylglucamine and its hydrochloride has been described for the pH range of 8.5 to 10.5, highlighting its suitability for biochemical applications requiring stable alkaline conditions. nih.gov

Studies have evaluated N-methyl-D-glucamine (MEG) as a buffer for ALP assays, comparing it to the International Federation of Clinical Chemistry's reference method which uses 2-amino-2-methyl-1-propanol (B13486) (AMP). The results indicate that while assays using MEG show excellent correlation with the reference method, they yield proportionately higher ALP activities. nih.gov However, enzyme stability can be a concern at higher temperatures, with ALP showing instability in both MEG and AMP buffers at 37°C. nih.gov

Optimal reaction conditions for determining serum alkaline phosphatase activity using an N-methyl-D-glucamine buffer have been established. nih.gov These conditions are detailed in the table below.

| Parameter | Optimal Condition |

| Buffer Concentration | 0.35 mol/L |

| pH (at 30°C) | 10.2 ± 0.1 |

| NaCl Concentration | 70 mmol/L |

| MgCl₂ Concentration | 0.5 mmol/L |

| Substrate | 15 mmol/L disodium (B8443419) 4-nitrophenyl phosphate |

| Reaction Temperature | 30°C |

| Data sourced from a study on serum alkaline phosphatase activity determination. nih.gov |

Further evaluations have confirmed the robustness and feasibility of using N-Methyl-D-glucamine buffered methods for routine measurement of alkaline phosphatase activity in serum across various mechanized analyzers. researchgate.net

Stabilization of Biomolecules in Research Formulations

N-Methyl-D-glucamine plays a role in the stabilization of biomolecules within research settings. It is used in formulations to maintain the stability of proteins and other biomolecules, which is critical for the accuracy and reproducibility of experiments. chemimpex.com The compound's ability to adjust and stabilize pH is a key factor in its utility as a solubilizing agent in various formulations. actylis.com Its incorporation into supramolecular structures has been shown to increase the stability of cyclic peptide dimers and nanotubes. nih.gov Furthermore, as a salt, it can help to stabilize and bulk up pharmaceutical compounds in their solid form for research use. sielc.com

Studies of Ion Transport Mechanisms in Model Systems (excluding human trials)

A significant application of N-Methyl-D-glucamine Hydrochloride in research is its use as a substitute for sodium ions (Na⁺) in physiological solutions. mpbio.com This allows researchers to study the effects of sodium-free conditions on various biological systems and ion transport mechanisms. Its large size and presumed membrane impermeability make it a suitable replacement for Na⁺ to investigate Na⁺-dependent processes.

Experimental studies have utilized N-Methyl-D-glucamine to probe ion transport in a variety of model systems. For instance, it has been used in studies of rabbit cerebral artery, rabbit cardiac myocytes, perfused rat intestine, and frog skeletal muscle to maintain isotonicity in sodium-free environments. mpbio.com In studies on isolated goldfish hair cells, replacing extracellular Na⁺ with N-methyl-D-glucamine (NMDG⁺) led to a rapid loss of not only intracellular sodium but also potassium and chloride, suggesting that NMDG⁺ may be permeable to the hair-cell membrane under certain conditions. nih.gov It is also used in liposomal membrane transport assays, such as the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) assay, to investigate the mechanisms of synthetic chloride transporters. researchgate.net In studies of the bacterial neurotransmitter:sodium symporter LeuT, a model for human transporters, NMDG⁺ was used as an inert counter-ion to investigate the specific effects of other cations like K⁺. nih.gov

The table below summarizes key research findings in various model systems.

| Model System | Research Focus | Key Finding with N-Methyl-D-glucamine (NMDG) |

| Isolated Goldfish Hair Cells | Investigating ion transport | Replacement of extracellular Na⁺ with NMDG⁺ resulted in the loss of cellular Na⁺, K⁺, and Cl⁻, indicating potential membrane passage of NMDG⁺. nih.gov |

| Liposomes with HPTS | Anion transport studies | Used as the cation in a buffered solution to study the Cl⁻/H⁺ symport and anion uniport activity of synthetic receptors. researchgate.net |

| LeuT Proteoliposomes | Neurotransmitter transport mechanism | Employed as an inert counter-ion to isolate and study the inhibitory effect of K⁺ on leucine (B10760876) binding. nih.gov |

| Various Tissues (e.g., rabbit artery, cardiac myocytes) | Physiological studies in Na⁺-free conditions | Used as a substitute for Na⁺ to maintain isotonicity while studying sodium-dependent processes. mpbio.com |

Applications in Cell Culture Media (as a reagent/component)

N-Methyl-D-glucamine Hydrochloride serves as a component in cell culture media, often for creating sodium-free buffers. researchgate.net This is particularly useful in cellular experiments designed to investigate the role of sodium in cellular processes. By replacing sodium chloride with N-methyl-D-glucamine chloride, researchers can manipulate the ionic environment of the cell culture to study Na⁺-dependent transporters and channels. researchgate.net Its inclusion in product categories for cell culture and analysis underscores its role as a reagent in this field of research. sigmaaldrich.comfishersci.com

Derivatization for Enhanced Research Utility

The chemical structure of N-Methyl-D-glucamine allows for its derivatization to create new molecules with enhanced properties and specific functionalities for advanced research applications. These derivatives are synthesized to improve performance in areas such as ion sequestration and self-assembly for biomedical research.

One area of focus is the synthesis of N-methyl-D-glucamine-based ionic liquids and resins for ion removal. For example, N-decyl-N-methyl-D-glucaminium chloride has been synthesized for its potential application in the removal of boron from water. rsc.org Further modification, such as peracetylation of this derivative, can also be performed. rsc.org By immobilizing N-methyl-D-glucamine on polymer beads like poly(vinylbenzyl chloride), researchers have developed effective and highly selective resins for sequestering specific ions, such as arsenate, from solutions. researchgate.net The high affinity and selectivity of these resins are attributed to the unique structure of the N-methyl-D-glucamine ligand. researchgate.net

Another strategy involves conjugating N-methyl-D-glucamine to larger molecular scaffolds. For instance, it has been attached to the upper rim of calix nih.govresorcinarenes to create novel macrocycles. nih.gov These derivatives exhibit self-assembly properties in aqueous solutions, and their aggregation behavior can be tuned by modifying other parts of the calixarene (B151959) structure, opening possibilities for biomedical applications. nih.gov

The table below outlines various derivatization approaches and their intended research utility.

| Derivative Type | Synthesis Approach | Enhanced Research Utility |

| N-Alkyl-N-methyl-D-glucaminium Salts | Reaction of N-methyl-D-glucamine with alkyl halides (e.g., 1-bromodecane) followed by acidification. rsc.org | Creation of ionic liquids for applications like selective ion removal (e.g., boron). rsc.org |

| Immobilized N-Methyl-D-glucamine Resin | Covalent attachment to polymer beads (e.g., poly(vinylbenzyl chloride)). researchgate.net | Development of highly selective sorbents for specific ions, such as arsenate (As(V)). researchgate.net |

| Calix nih.govresorcinarene Conjugates | Mannich reaction between N-methyl-D-glucamine, paraformaldehyde, and a calix nih.govresorcinarene scaffold. nih.gov | Investigation of self-assembly and biological properties of novel supramolecular systems for potential biomedical use. nih.gov |

| Water-Soluble Polymers | Use as a reactant to create polymers with chelating properties. sigmaaldrich.com | Development of materials for the selective removal of contaminants like arsenic from water. sigmaaldrich.com |

Synthesis of Novel N-Methyl-D-glucamine Derivatives for Specific Research Probes

Researchers have synthesized a variety of novel N-Methyl-D-glucamine derivatives to serve as specific probes and chelating agents in diverse scientific investigations. These synthetic strategies typically involve modifying the NMDG molecule to enhance its selectivity, solubility, or binding capabilities for targeted analytes or metal ions.

Key research findings include:

Glucaminium-based Ionic Liquids: N-Methyl-D-glucamine has been used as a starting material for the synthesis of functional ionic liquids designed for boron removal. For example, N-decyl-N-methyl-D-glucamine was synthesized and subsequently converted into ionic liquids like N,N-didecyl-N-methyl-D-glucaminium bromide and N-decyl-N-methyl-D-glucaminium chloride. rsc.org These compounds represent a new class of extractants for targeted ion removal.

Cadmium Antagonists: Dithiocarbamate derivatives of NMDG have been developed as effective antagonists for cadmium toxicity. nih.gov The synthesis involves a multi-step process: addition of an n-alkylamine to glucose, catalytic reduction to form the N-alkyl-D-glucamine, and subsequent reaction with carbon disulfide to yield the N-alkyl-N-dithiocarboxy-D-glucamine derivative. nih.gov The potency of these analogs, such as the n-propyl, n-butyl, and n-amyl derivatives, was found to increase with the length of the alkyl chain. nih.gov

Polymerizable Monomers: To create materials for arsenic capture, novel monomers incorporating the NMDG moiety have been synthesized. researchgate.net These include 4-vinylbenzyl-N-methyl-D-glucamine (VbNMDG) and N-methyl-D-glucamine methacrylamide (B166291) (MNMDG). researchgate.net These monomers can be polymerized to form films and other materials that selectively capture arsenic from aqueous solutions, demonstrating high removal capabilities. researchgate.net Another related monomer, glycidyl methacrylate-N-methyl-D-glucamine (GMA-NMG), was synthesized and polymerized to create a water-soluble polymer for removing arsenic and boron. researchgate.net

Table 1: Synthesis of N-Methyl-D-glucamine Derivatives

| Derivative Name | Starting Materials | Synthetic Approach | Intended Research Application | Reference |

|---|---|---|---|---|

| N-decyl-N-methyl-D-glucamine | N-methyl-D-glucamine, 1-bromodecane, sodium carbonate | Reaction in methanol (B129727) | Precursor for ionic liquids for boron removal | rsc.org |

| N,N-didecyl-N-methyl-D-glucaminium bromide | N-decyl-N-methyl-D-glucamine, 1-bromodecane | Reaction in isopropanol | Ionic liquid for boron removal | rsc.org |

| N-(n-alkyl)-N-dithiocarboxy-D-glucamine (alkyl = propyl, butyl, amyl) | Glucose, n-alkylamine, carbon disulfide | Multi-step: glucosamine (B1671600) formation, catalytic reduction, reaction with CS2 | Cadmium antagonist | nih.gov |

| 4-vinylbenzyl-N-methyl-D-glucamine (VbNMDG) | N-methyl-D-glucamine, 4-vinylbenzyl chloride | Reductive amination | Polymerizable monomer for arsenic capture materials | researchgate.net |

| N-methyl-D-glucamine methacrylamide (MNMDG) | N-methyl-D-glucamine, methacryloyl chloride | Acylation reaction | Polymerizable monomer for arsenic capture materials | researchgate.net |

| Glycidyl methacrylate-N-methyl-D-glucamine (GMA-NMG) | N-methyl-D-glucamine, glycidyl methacrylate | Opening of the epoxy ring | Precursor for water-soluble polymers for arsenic and boron removal | researchgate.net |

Functionalization of Nanomaterials and Polymeric Supports with N-Methyl-D-glucamine Groups

The immobilization of N-Methyl-D-glucamine onto solid supports, such as nanomaterials and polymers, is a widely explored strategy for creating highly effective and reusable sorbents. The NMDG group imparts a high affinity for boric acid and its derivatives, making these functionalized materials particularly useful for environmental remediation, specifically the removal of boron from water. nih.govnii.ac.jp

Key research findings include:

Graphene Oxide Nanomaterials: Graphene oxide (GO) has been functionalized with NMDG to create a novel sorbent (NMDG@GO) for the selective removal of boron from water, including produced and formation waters from the oil industry. nih.govresearchgate.net The functionalization is achieved by reacting GO with NMDG, creating a material with a high surface area and strong affinity for boron-containing molecules. nih.gov

Magnetic Nanoparticles: A magnetic nano-sorbent was prepared by attaching NMDG to magnetic nanoparticles using click chemistry. nih.gov This method provides a fast and efficient way to create a sorbent with high boron sorption capacity that can be easily separated from the solution using a magnetic field. nih.gov The study showed that the click chemistry approach resulted in a significantly higher boron sorption capacity compared to direct attachment. nih.gov

Polymeric Supports:

Chitosan: A biodegradable and environmentally friendly polymer, chitosan, has been modified with NMDG groups. nii.ac.jp This modified chitosan demonstrated a higher boron adsorption capacity than the well-known commercial resin Amberlite IRA-743. nii.ac.jp The synthesis was achieved in a relatively simple two-step process. nii.ac.jp

Silica-Polyallylamine Composites: A novel adsorbent was developed by grafting NMDG onto hydrophilic silica-polyallylamine composites. nih.gov This material exhibited a high loading capacity for boron, even in synthetic seawater, and could be regenerated and reused with only a minor loss in capacity over multiple cycles. nih.gov

Water-Soluble Polymers: A water-soluble polymer, Poly(glycidyl methacrylate-N-methyl-D-glucamine), has been synthesized for the removal of arsenic and boron from water using polymer-enhanced ultrafiltration. researchgate.net

Table 2: Functionalization of Materials with N-Methyl-D-glucamine

| Material Support | Functionalization Method | Resulting Material | Target Application | Reference |

|---|---|---|---|---|

| Graphene Oxide (GO) | Microwave-assisted reaction with NMDG in DMF | NMDG@GO | Boron removal from produced and formation waters | nih.govresearchgate.net |

| Magnetic Nanoparticles | Click chemistry coupling | Magnetic nano-sorbent | Boron removal with magnetic separation | nih.gov |

| Chitosan | Two-step chemical modification | N-methyl-D-glucamine modified chitosan | Boron adsorption | nii.ac.jp |

| Silica-Polyallylamine Composites | Grafting of NMDG | NMDG-functionalized SPC | Boron removal from aqueous solutions, including seawater | nih.gov |

| Poly(glycidyl methacrylate) | Reaction with NMDG | Poly(glycidyl methacrylate-N-methyl-D-glucamine) | Arsenic and boron removal via ultrafiltration | researchgate.net |

Advanced Analytical Methodologies for N Methyl D Glucamine Hydrochloride and Its Complexes

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a fundamental technique for separating, identifying, and purifying components within a mixture. nih.gov Various chromatographic methods are employed for the analysis of N-Methyl-D-glucamine Hydrochloride, each leveraging different molecular characteristics for separation. nih.govjournalagent.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, detection, and quantification of various compounds, including N-Methyl-D-glucamine Hydrochloride. wjpmr.com The development and validation of HPLC methods are critical for ensuring the accuracy, precision, and reliability of analytical results. wjpmr.comajpaonline.com

Method development in HPLC involves the optimization of several parameters, including the choice of the stationary phase (column), mobile phase composition, flow rate, and detector. wjpmr.com For N-Methyl-D-glucamine, which lacks a strong UV chromophore, derivatization or the use of specialized detectors like Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors is often necessary. researchgate.net However, ELSD has been shown to be a superior alternative for detecting N-Methyl-D-glucamine. researchgate.net

Several HPLC methods have been developed for the analysis of N-Methyl-D-glucamine and its related substances. One approach involves the use of a mixed-mode stationary phase column, such as a Primesep 100, with a simple isocratic mobile phase consisting of water, acetonitrile, and an acid buffer like sulfuric acid or trifluoroacetic acid (TFA). sielc.com This method allows for the separation and analysis of N-Methyl-D-glucamine and can be coupled with Mass Spectrometry (MS), ELSD, and Charged Aerosol Detection (CAD). sielc.com Another strategy employs an ion-pairing reagent in the mobile phase, which has proven suitable for the quantitative determination of meglumine (B1676163) in solid dosage forms. researchgate.net

Validation of an HPLC method is essential to demonstrate its suitability for its intended purpose. ajpaonline.com Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components. nih.gov

Linearity: The demonstration of a proportional relationship between the analyte concentration and the detector response over a defined range. nih.govms-editions.cl

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govajprd.com

Accuracy: The closeness of the test results obtained by the method to the true value. ms-editions.cl

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ms-editions.cl

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ms-editions.cl

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ms-editions.cl

Table 1: Example of HPLC Method Parameters for N-Methyl-D-glucamine Analysis

| Parameter | Condition | Reference |

| Column | Primesep 100, 4.6×150 mm, 5 µm | sielc.com |

| Mobile Phase | Acetonitrile:Water:TFA (75:25:0.3 v/v) | researchgate.net |

| Flow Rate | 1.0 ml/min | researchgate.netsielc.com |

| Detection | ELSD, 50°C | sielc.com |

| Injection Volume | 20 µl | researchgate.net |

Table 2: Validation Parameters for a Developed HPLC Method

| Parameter | Result | Reference |

| Linearity (r²) | ≥ 0.9952 | researchgate.netms-editions.cl |

| Precision (RSD%) | ≤ 3.52% | researchgate.net |

| Accuracy (Recovery %) | 97–105% | researchgate.net |

| LOD | 1.19 µg/mL | ms-editions.cl |

| LOQ | 3.97 µg/mL | ms-editions.cl |

Other Chromatographic Separations (e.g., Ion Chromatography)

Beyond HPLC, other chromatographic techniques are valuable for the analysis of N-Methyl-D-glucamine and its derivatives. Ion chromatography (IC) is a well-established method for determining amines and cations at various concentrations. thermofisher.com IC with suppressed conductivity detection can provide consistent separation of analytes like N-Methyl-D-glucamine. thermofisher.com The separation in ion chromatography is based on the interaction of ions with a stationary phase that has charged functional groups. nestgrp.com The choice of the separation column, particularly its capacity and selectivity, is crucial for achieving a good separation. nestgrp.com

High-pressure anion exchange chromatography (HPAEC) is another powerful technique for the qualitative and quantitative analysis of sugars and their derivatives due to the presence of electrochemically active hydroxyl groups. nih.gov While typically used for polysaccharides, ion exchange is increasingly employed for the analysis of carbohydrates like N-Methyl-D-glucamine. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of N-Methyl-D-glucamine Hydrochloride and its complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of its Role in Reactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including N-Methyl-D-glucamine and its complexes. nih.govresearchgate.netslideshare.net It provides detailed information about the connectivity of atoms and the three-dimensional structure of molecules in solution. nih.gov One- and two-dimensional NMR techniques are employed to identify individual residues, their configurations, and their interactions. nih.gov

In the context of N-Methyl-D-glucamine, NMR is used to:

Confirm the structure of synthesized derivatives, such as N,N-Dimethyl-N-alkyl-D-glucaminium bromides. researchgate.net

Investigate complex formation , for instance, the interaction of N-Methyl-D-glucamine with boric acid, where 11B MAS NMR measurements helped reveal the formation of a 1:1 tetradentate complex. rsc.org

Study the solution behavior of metal complexes. For example, a combination of NMR techniques, including 15N NMR and diffusion-ordered spectroscopy (DOSY), was used to study the aggregation and dynamic behavior of copper(I) Schiff base complexes. nih.gov

Table 3: Representative ¹³C NMR Chemical Shifts for N-decyl-N-methyl-D-glucamine

| Carbon Atom | Chemical Shift (ppm) | Reference |

| -CH₃ | 14.0 | rsc.org |

| -CH₂ (alkyl chain) | 22.1, 26.6, 26.9, 28.7, 29.0, 29.1, 31.3 | rsc.org |

| N-CH₃ | 42.5 | rsc.org |

| N-CH₂ | 58.0, 60.2 | rsc.org |

| -CH₂OH | 63.5 | rsc.org |

| -CHOH | 70.3, 70.4, 71.4, 72.0 | rsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. psu.edu These methods are used to characterize N-Methyl-D-glucamine and its derivatives by identifying the characteristic vibrational frequencies of its various bonds.

IR spectroscopy is particularly useful for identifying the presence of hydroxyl (-OH), amine (N-H), and C-H bonds in N-Methyl-D-glucamine. The stretching vibrations of these groups appear at characteristic frequencies in the IR spectrum.

Raman spectroscopy , which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. psu.edu It is especially sensitive to non-polar bonds and can be used to study the skeletal vibrations of the molecule.

Both techniques have been used to confirm the structure of synthesized N,N-Dimethyl-N-alkyl-D-glucaminium bromides. researchgate.net The analysis of vibrational spectra can also provide insights into intermolecular interactions, such as hydrogen bonding, and conformational changes upon complexation. researchgate.net

Mass Spectrometry (MS) Applications in Identifying Reaction Products and Complexes

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound. nih.gov It is often coupled with a separation technique like HPLC (LC-MS) for the analysis of complex mixtures. sielc.com

In the study of N-Methyl-D-glucamine, MS is utilized for:

Identifying reaction by-products: In the synthesis of N-lauroyl-N-methyl glucamide, LC-MS has been used to monitor the reaction and identify by-products. researchgate.net

Characterizing complexes: Electrospray ionization mass spectrometry (ESI-MS) has been employed to confirm the formation of glucaminium-based ionic liquids. rsc.org

Impurity profiling: A new HPLC-MS method was developed to detect and quantify by-products in meglumine samples, such as reducing sugars and nitrogen impurities. researchgate.net

The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information, although the lability of glycosidic bonds can present challenges. nih.gov Derivatization techniques like permethylation can be used to stabilize the glycan structure and improve fragmentation patterns in MS/MS analysis. nih.gov

Electroanalytical Techniques

Electroanalytical methods are highly sensitive techniques for the analysis of electroactive compounds. In the context of N-Methyl-D-glucamine (meglumine), which is the base form of N-Methyl-D-glucamine Hydrochloride, research has demonstrated the utility of electroanalytical techniques for its detection and characterization, particularly through its electrochemical oxidation.

A notable study investigated the electrocatalytic oxidation of meglumine using a nanocomposite anode made of TiO2-Ni(SO4)0.3(OH)1.4 in a strong alkaline medium. researchgate.net The electrochemical behavior was studied using cyclic voltammetry and chronoamperometry. The findings from this research are summarized in the table below.

Table 1: Electroanalytical Parameters for the Oxidation of Meglumine

| Parameter | Description | Value/Observation | Reference |

|---|---|---|---|

| Technique | Cyclic Voltammetry (CV) | Used to investigate the electrochemical oxidation mechanism. | researchgate.net |

| Anode Material | TiO2-Ni(SO4)0.3(OH)1.4 composite on a porous graphite (B72142) rod | Showed good electrocatalytic activity for meglumine oxidation. | researchgate.net |

| Medium | 5 M KOH (alkaline) | Provided the necessary environment for the electrochemical reaction. | researchgate.net |

| Oxidation Potential | +0.6 V | Potential at which chronoamperometric tests were conducted for stability. | researchgate.net |

| Kinetic Parameters Determined | Electron transfer coefficient (α), total number of electrons (n), standard heterogeneous rate constant (k⁰) | These parameters were successfully determined using electrochemical methods. | researchgate.net |

| Stability | Good stability of the composite anode upon meglumine oxidation. | The chronoamperometric tests indicated good stability over 10 hours. | researchgate.net |

The study highlighted that the nanocomposite anode was effective in the electrocatalytic oxidation of meglumine. researchgate.net This suggests that electroanalytical methods can be developed for the quantitative analysis of N-Methyl-D-glucamine in various samples. The research also corroborated the electrochemical oxidation of meglumine in a commercial pharmaceutical formulation using ultra-high-performance liquid chromatography coupled to electrospray ionization and quadrupole time-of-flight mass spectrometry, demonstrating the practical applicability of such electrochemical approaches. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) for Material Characterization

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) are powerful techniques for the characterization of materials, providing information on elemental composition, chemical states, and crystalline structure.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS studies focusing solely on N-Methyl-D-glucamine Hydrochloride are not abundant in the readily available literature, the principles of XPS can be applied to understand its surface chemistry and the nature of its interactions in complexes.

In a study involving a salt of meglumine with honokiol, XPS measurements were used to confirm the formation of the salt. researchgate.net This was achieved by analyzing the core-level spectra of the constituent elements, where shifts in binding energies would indicate the formation of new chemical bonds. For instance, in a complex, the binding energies of the nitrogen (N 1s) and oxygen (O 1s) electrons in N-Methyl-D-glucamine, and the chlorine (Cl 2p) in the hydrochloride salt, would be of particular interest.

Table 2: Potential XPS Analysis of N-Methyl-D-glucamine Hydrochloride

| Element | Core Level | Expected Information |

|---|---|---|

| Nitrogen | N 1s | The binding energy of the N 1s electron would provide information about the chemical environment of the amine group, including its protonation state in the hydrochloride form. |

| Oxygen | O 1s | The O 1s spectrum would consist of contributions from the different hydroxyl groups, and its analysis could reveal information about hydrogen bonding. |

| Carbon | C 1s | The C 1s spectrum would be complex, with different peaks corresponding to the various carbon environments (C-N, C-O, C-C). |

| Chlorine | Cl 2p | The binding energy of the Cl 2p electron would confirm the presence of the chloride counter-ion and its ionic nature. |

X-ray Diffraction (XRD)

XRD is a primary technique for determining the crystalline structure of a solid material. The powder XRD (PXRD) pattern is a fingerprint of the crystalline solid.

In the study of a honokiol-meglumine salt, PXRD was used to characterize the new solid phase. researchgate.net The diffraction pattern of the salt was distinct from the patterns of the individual components, confirming the formation of a new crystalline structure. The diffraction peaks of meglumine were observed at 2θ values of 8.93°, 9.71°, 12.44°, 17.29°, 17.92°, 19.50°, and 21.95°. researchgate.net

For N-Methyl-D-glucamine Hydrochloride, XRD analysis would be crucial for:

Phase Identification: To confirm the crystalline phase of the synthesized or procured material.

Purity Assessment: To detect the presence of any crystalline impurities.

Crystal Structure Determination: Single-crystal XRD could be used to determine the precise arrangement of atoms in the crystal lattice.

The study on the TiO2-Ni(SO4)0.3(OH)1.4 composite anode also utilized XRD to study the morphology and structure of the produced nanoparticles, confirming the formation of Ni(SO4)0.3(OH)1.4 nanobelts dispersed on TiO2 nanoaggregates. researchgate.net

Future Research Directions and Unexplored Academic Avenues for N Methyl D Glucamine Hydrochloride

Development of Novel N-Methyl-D-glucamine Hydrochloride-Based Materials for Emerging Research Fields

The inherent properties of N-Methyl-D-glucamine, the parent compound of N-Methyl-D-glucamine Hydrochloride, make it an attractive building block for novel materials. fishersci.co.uk Its high density of hydroxyl groups and the presence of a secondary amine offer multiple sites for chemical modification and polymerization. Future research could focus on leveraging these features to create advanced materials with tailored functionalities.

For instance, the synthesis of new polymers and cryogels incorporating the N-methyl-D-glucamine moiety has already shown promise for applications such as water purification, specifically for the removal of heavy metal ions like arsenic and chromium. researchgate.netresearchgate.net Further exploration could lead to the development of highly selective and efficient sorbents, membranes, and functional films for environmental remediation and resource recovery. The ability of N-methyl-D-glucamine to form complexes with various ions could be exploited to design materials for sensing and separation technologies. sigmaaldrich.com

| Research Area | Potential Application | Key Feature of N-Methyl-D-glucamine Hydrochloride |

| Environmental Remediation | Selective removal of heavy metals | High density of hydroxyl and amino groups for chelation researchgate.netresearchgate.net |

| Sensing Technologies | Development of chemical sensors | Complexation with specific ions sigmaaldrich.com |

| Advanced Membranes | Selective ion transport | Tunable porosity and surface chemistry |

In-depth Exploration of its Role in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which advocate for the development of environmentally benign chemical processes, provide a fertile ground for investigating N-Methyl-D-glucamine Hydrochloride. rsc.org Derived from renewable resources, N-methyl-D-glucamine itself aligns with the goal of using sustainable feedstocks. jddhs.com Future research should delve into its potential as a green solvent, catalyst, or biodegradable component in various chemical transformations.

The development of eco-friendly synthesis routes for pharmaceuticals and other fine chemicals is a major focus of green chemistry. N-Methyl-D-glucamine Hydrochloride could serve as a bio-based and biodegradable alternative to traditional, often hazardous, reagents and solvents. jddhs.com For example, its use as a buffering agent or in the creation of aqueous two-phase systems for biocatalysis could reduce the reliance on volatile organic compounds. sigmaaldrich.com Furthermore, exploring its catalytic activity in asymmetric synthesis, leveraging its chiral nature, could lead to more sustainable methods for producing enantiomerically pure compounds.

Advanced Computational Modeling of N-Methyl-D-glucamine Hydrochloride Interactions and Reactivity

Computational modeling offers a powerful tool to understand and predict the behavior of molecules at an atomic level. researchgate.net Advanced computational studies on N-Methyl-D-glucamine Hydrochloride could provide unprecedented insights into its interactions and reactivity. The use of quantum mechanical methods and molecular dynamics simulations can elucidate the complex interplay of forces that govern its behavior in different environments. manchester.ac.uk

Researchers have already begun to use mathematical frameworks to understand molecular interactions, which can accelerate the development of new therapies. drugtargetreview.com Such models can predict how N-Methyl-D-glucamine Hydrochloride interacts with other molecules, including proteins and nucleic acids, which is crucial for designing new applications in biotechnology and medicine. drugtargetreview.com Computational approaches can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, streamlining the drug discovery process. nih.gov These simulations can help in understanding complexation mechanisms and in designing derivatives with enhanced properties. mdpi.com

Potential as a Template for New Chemical Tool Discovery in Biological Research

The unique structure of N-Methyl-D-glucamine Hydrochloride makes it an interesting scaffold for the development of new chemical tools for biological research. Its ability to interact with biological systems, as evidenced by its use as a substitute for sodium ions in physiological studies, suggests a broader potential. mpbio.comnih.gov

Future research could focus on synthesizing libraries of N-Methyl-D-glucamine Hydrochloride derivatives and screening them for specific biological activities. For example, its polyol structure could be modified to create probes for studying carbohydrate-binding proteins or to develop inhibitors of specific enzymes. The compound could also serve as a starting point for the design of novel drug delivery systems, where its hydrophilicity and biocompatibility would be advantageous. By systematically exploring its structure-activity relationships, researchers could uncover new molecules with valuable applications in cell biology, pharmacology, and diagnostics.

Addressing Research Gaps in Complexation Mechanisms and Selectivity

While the ability of N-methyl-D-glucamine to form complexes with ions like boron is known and utilized, a detailed understanding of the underlying complexation mechanisms and the factors governing its selectivity is still lacking. fishersci.co.uksigmaaldrich.com Future research should aim to fill these knowledge gaps through a combination of experimental and computational approaches.

In-depth studies using techniques such as NMR spectroscopy, X-ray crystallography, and isothermal titration calorimetry could provide detailed structural and thermodynamic information about the complexes formed by N-Methyl-D-glucamine Hydrochloride with a wide range of metal and non-metal ions. This fundamental knowledge is crucial for the rational design of more selective and efficient chelating agents for applications in areas such as hydrometallurgy, nuclear waste reprocessing, and medical imaging. Unraveling the principles of its selective binding will unlock the full potential of N-Methyl-D-glucamine Hydrochloride and its derivatives in coordination chemistry.

Q & A

Q. What are the standard synthesis protocols for N-Methyl-D-glucamine (NMDG)-functionalized polymers, and how do crosslinking agents influence their structural properties?

NMDG-based polymers, such as ion-exchange resins, are synthesized via radical polymerization. A typical method involves reacting 4-vinylbenzyl chloride with NMDG to form a vinylbenzyl-NMDG monomer, followed by crosslinking with agents like N,N-methylene-bis-acrylamide (MBA) . Crosslinking density directly impacts porosity and surface area, which are critical for sorption capacity. Structural characterization via FTIR, SEM, and BET analysis is recommended to validate resin morphology and functionality .

Q. How is N-Methyl-D-glucamine utilized in capillary electrophoresis for pharmaceutical separations?

NMDG acts as an electrolyte additive in free-zone capillary electrophoresis to enhance resolution of acidic drugs (e.g., aceclofenac and diclofenac). Its hydroxyl-rich structure modulates buffer ionic strength and interacts with analytes via hydrogen bonding, reducing peak broadening. Optimal concentrations (e.g., 20–50 mM) and pH (8.0–9.0) are critical for achieving baseline separation .

Q. What analytical techniques are used to assess metal-binding efficiency of NMDG derivatives?

Inductively coupled plasma mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS) are standard for quantifying metal ion (e.g., arsenic, boron) sorption. Isotherm models (Langmuir/Freundlich) and kinetic studies (pseudo-second-order) are applied to determine binding capacity and mechanism. For example, Freundlich isotherms better fit arsenic sorption data, indicating multilayer adsorption .

Advanced Research Questions

Q. How can researchers resolve discrepancies in arsenic sorption capacities reported for NMDG resins under varying pH conditions?

Discrepancies arise from competing ions (e.g., phosphate, sulfate) and protonation of NMDG’s amine groups. At pH < 7, arsenate (H₂AsO₄⁻) dominates, but resin efficiency drops due to reduced ligand charge. Pre-treatment with acidic solutions (0.1 M HCl) or competitive ligand displacement (e.g., using nitrate) can mitigate interference. Systematic pH-dependent studies with ionic strength adjustments are advised .

Q. What strategies optimize arsenic elution from NMDG resins without degrading the polymer matrix?

Stripping agents like 0.5 M NaOH or 1 M NaCl effectively elute >90% of adsorbed arsenic. However, repeated alkaline exposure may hydrolyze crosslinkers (e.g., MBA). Alternative eluents (e.g., 0.1 M HNO₃) combined with short contact times (<30 min) preserve resin integrity. Post-elution regeneration with 0.1 M HCl restores >95% initial capacity .

Q. What mechanistic insights have NMDG derivatives provided in chloride channel studies for secretory diarrhea treatment?